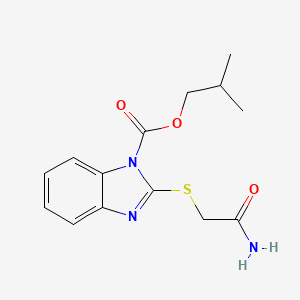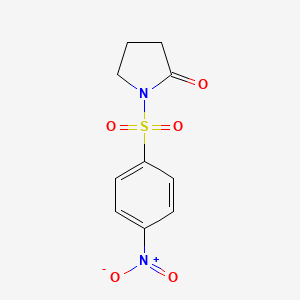
1-(4-nitrophenyl)sulfonylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)sulfonylpyrrolidin-2-one is a compound that belongs to the class of sulfonylpyrrolidines. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-nitrophenylsulfonyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(4-nitrophenyl)sulfonylpyrrolidin-2-one typically involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidin-2-one. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
1-(4-Nitrophenyl)sulfonylpyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Nitrophenyl)sulfonylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.
作用機序
The mechanism of action of 1-(4-nitrophenyl)sulfonylpyrrolidin-2-one and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity and leading to therapeutic effects .
類似化合物との比較
1-(4-Nitrophenyl)sulfonylpyrrolidin-2-one can be compared with other sulfonylpyrrolidine derivatives, such as:
4-Hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid: This compound has a similar structure but includes a carboxylic acid group, which can influence its chemical reactivity and biological activity.
5-Ethoxy-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one: This derivative has an ethoxy group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various applications.
特性
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-10-2-1-7-11(10)18(16,17)9-5-3-8(4-6-9)12(14)15/h3-6H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOSHDCJNIISTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
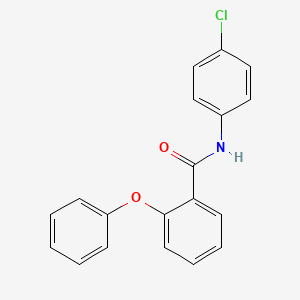
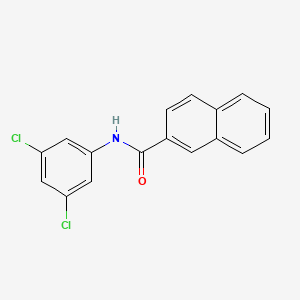
![2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol](/img/structure/B5792749.png)
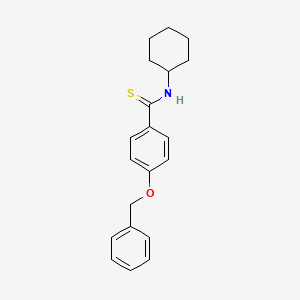
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B5792761.png)
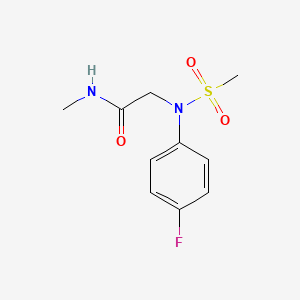

![2-(4-chlorophenoxy)-N-{3-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5792784.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5792792.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5792807.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5792822.png)
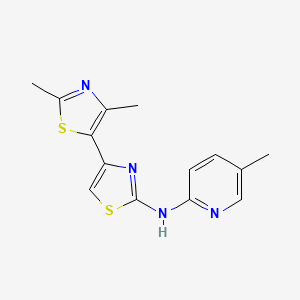
![3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B5792840.png)
